Seco Rapamycin Sodium Salt, also known as Secorapamycin A monosodium, is a nonenzyme-dependent degradation product of Rapamycin, a well-known macrolide antibiotic and immunosuppressant. This compound is derived from the ring-opening of Rapamycin and has garnered attention for its potential applications in various scientific fields, particularly in biology and medicine. The compound is classified under macrolides due to its structural characteristics, which include a large lactone ring.
Seco Rapamycin Sodium Salt is synthesized through chemical processes involving the modification of Rapamycin. The primary source for the production of Rapamycin itself is the fermentation of Streptomyces hygroscopicus, a bacterium that naturally produces this compound. Following fermentation, chemical modifications are applied to obtain Seco Rapamycin Sodium Salt.
The synthesis of Seco Rapamycin Sodium Salt involves several key steps:
This synthetic route provides insights into how modifications to natural products can yield new compounds with distinct properties and potential applications.
Seco Rapamycin Sodium Salt features a complex molecular structure characterized by a large macrolide ring. Its structural formula can be represented as follows:
The three-dimensional arrangement of atoms in Seco Rapamycin Sodium Salt plays a crucial role in its biological activity and interaction with target proteins. The compound's stereochemistry is significant for its binding affinity to the mammalian target of rapamycin (mTOR).
Seco Rapamycin Sodium Salt can undergo various chemical reactions:
These reactions allow researchers to explore modifications that may enhance the compound's efficacy or alter its pharmacokinetic properties.
Seco Rapamycin Sodium Salt primarily targets the mTOR protein, which plays a crucial role in cell growth and proliferation.
Relevant data indicate that Seco Rapamycin Sodium Salt has less than 4% potency compared to Rapamycin in thymocyte proliferation assays, highlighting its reduced biological efficacy.
Seco Rapamycin Sodium Salt has several scientific applications:
Seco rapamycin sodium salt (SRSS) is a linearized derivative formed via hydrolytic cleavage of rapamycin’s macrocyclic lactone ring. This open-ring structure abolishes rapamycin’s immunosuppressive activity by disrupting its ability to bind the FKBP12-rapamycin-binding (FRB) domain of mTORC1 [2] [4]. SRSS retains rapamycin’s core molecular scaffold (C~51~H~78~NNaO~13~, MW 936.15 g/mol) but exhibits distinct physicochemical properties due to sodium salt formation at the carboxylic acid terminus [1] [6]. As a primary in vivo metabolite, SRSS is detectable in intestinal, hepatic, and renal tissues following rapamycin administration, though it lacks significant mTOR-inhibitory activity [2] [4]. Its formation represents a key detoxification pathway, converting rapamycin into a biologically inert compound for excretion [4].
The biotransformation of rapamycin to seco-rapamycin involves two principal enzymatic mechanisms:
Table 1: Enzymatic Pathways for Seco-Rapamycin Formation
Enzyme System | Tissue Localization | Reaction Type | Cofactors |
---|---|---|---|
Carboxylesterases | Intestinal mucosa, Liver | Hydrolytic cleavage | None |
CYP3A4/5 | Liver, Jejunum | Oxidation/rearrangement | NADPH |
Non-enzymatic | Systemic circulation | pH-dependent hydrolysis | H~2~O |
Metabolite profiling in human tissues confirms NADPH-dependent conversion of SRSS to dihydro-Sirolimus (M2) in liver, jejunal, and Caco-2 cell homogenates. Ketoconazole (100 µM) fails to inhibit M2 formation, indicating CYP-independent mechanisms in some tissues [4].
SRSS exhibits compartmentalized metabolism and polarized secretion across intestinal barriers:
Table 2: Intestinal Handling of Seco-Rapamycin Sodium Salt
Process | Key Findings | Experimental Model |
---|---|---|
Apical-Basolateral Flux | P-gp-dependent apical efflux; LY335979 reduces flux by 40% | Caco-2 cell monolayers |
Regional Metabolism | Duodenum/jejunum: High M2 conversion; Ileum: Low conversion | Human intestinal homogenates |
mTORC1-ghrelin axis | Fasting → ↓mTORC1 → ↑ghrelin → ↑rapamycin → ↑SRSS | Murine gastric mucosa |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7